3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
3-Chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methylpropanoyl (isobutyryl) group at the 1-position and a chlorobenzene sulfonamide moiety at the 6-position. The isobutyryl substituent may influence pharmacokinetic properties such as metabolic stability and solubility .
Properties
IUPAC Name |
3-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-10-4-5-14-11-16(8-9-18(14)22)21-26(24,25)17-7-3-6-15(20)12-17/h3,6-9,11-13,21H,4-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYFBQGBFPXXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the chloro group can enhance binding affinity through halogen bonding. The tetrahydroquinoline moiety may interact with various receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound’s closest structural analogues include:
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (): Substituent Differences:
- Benzene ring: Chloro (C6) and fluoro (C4) substituents.
- Tetrahydroquinoline group: Propylsulfonyl at the 1-position. Functional Implications:
- The additional fluoro substituent may enhance electronegativity and binding affinity to polar targets.
- Propylsulfonyl vs.
3-Chloro-N-{1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-Tetrahydroquinolin-6-yl}Benzamide (): Substituent Differences:
- Benzamide replaces benzene sulfonamide.
- 4-Fluorophenylsulfonyl at the tetrahydroquinoline 1-position. Functional Implications:
- The 4-fluorophenylsulfonyl group adds aromaticity and electron-withdrawing effects, possibly altering metabolic stability .
3,4-Dimethyl-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide (): Substituent Differences:
- Benzene ring: 3,4-Dimethyl instead of 3-chloro.
- Positional isomerism: Tetrahydroquinoline substitution at C7 instead of C5. Functional Implications:
- Dimethyl groups increase lipophilicity, which may enhance membrane permeability but reduce solubility.
- The C7 substitution could alter spatial orientation, affecting binding to sterically sensitive targets .
Comparative Data Table
Biological Activity
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which may influence its biological activity. The molecular formula is , with a molecular weight of approximately 348.85 g/mol.
Biological Activity Overview
The biological activities of sulfonamide derivatives are well-documented, particularly their roles in pharmacology. The specific activities of this compound include:
- Antimicrobial Activity : Many sulfonamides exhibit antibacterial properties by inhibiting bacterial folic acid synthesis.
- Anticancer Potential : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar sulfonamides inhibit carbonic anhydrase and other enzymes critical for cellular metabolism.
- Receptor Interaction : Evidence suggests that certain sulfonamides can interact with receptor tyrosine kinases, influencing cell proliferation and survival.
Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound demonstrated significant inhibitory activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) .
Anticancer Activity
Research published in Cancer Letters explored the cytotoxic effects of benzenesulfonamide derivatives on glioblastoma multiforme (GBM) cell lines. The study found that certain derivatives exhibited up to 78% inhibition of cell growth at a concentration of 100 µM. This suggests that the compound may have potential as an anticancer agent through its action on TrkA receptors .
Data Table: Biological Activities of Related Compounds
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites on the sulfonamide group and tetrahydroquinoline moiety .
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinases or enzymes, leveraging the sulfonamide’s known role as a hydrogen-bond acceptor .
- ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and potential toxicity .
How should one design experiments to assess biological activity while minimizing off-target effects?
Advanced Research Question
- In vitro assays : Prioritize target-specific assays (e.g., kinase inhibition) over broad cytotoxicity screens. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Control experiments : Include structurally analogous compounds (e.g., lacking the 3-chloro substituent) to isolate the role of specific functional groups .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., transfected HEK293 cells) to confirm target engagement .
What strategies resolve contradictions between computational predictions and experimental results?
Advanced Research Question
- Data triangulation : Cross-validate docking results with experimental binding assays (e.g., SPR or fluorescence polarization).
- Reaction pathway analysis : If predicted reactive intermediates are not observed experimentally, use trapping agents (e.g., TEMPO for radicals) or in-situ NMR to detect transient species .
- Error source identification : Check force field parameters in simulations or potential assay interference (e.g., compound aggregation in bioassays) .
What are best practices for impurity profiling and batch-to-batch consistency?
Advanced Research Question
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., hydrolysis of the sulfonamide bond) .
- LC-HRMS : Profile impurities at ppm levels and compare fragmentation patterns with synthetic byproducts .
- Stability protocols : Store batches under inert atmospheres (argon) at -20°C to prevent oxidation of the tetrahydroquinoline ring .
How can researchers determine metabolic stability and pharmacokinetic properties?
Advanced Research Question
- Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life and identify metabolites via LC-MS/MS .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction, critical for dose-response modeling .
- In silico PBPK modeling : Predict tissue distribution using logP and pKa values derived from experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
